1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Descripción general

Descripción

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol It is known for its unique structure, which includes an epoxy group, a phenyl ring, and two carbamoyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one typically involves the reaction of benzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one undergoes various types of chemical reactions, including:

Oxidation: The epoxy group can be further oxidized to form diols or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The phenyl ring and carbamoyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Aplicaciones Científicas De Investigación

Materials Science

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is primarily utilized in the development of advanced composite materials. Its epoxy functionality allows it to be used as a curing agent or hardener in resin formulations.

- Case Study: Epoxy Resins in Aerospace

Research indicates that incorporating this compound into epoxy resins enhances mechanical properties such as tensile strength and thermal stability. These improvements are crucial for aerospace applications where material performance under extreme conditions is required .

| Property | Standard Epoxy | Modified with 1,1-Dicarbamoyl |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Glass Transition Temp (°C) | 120 | 140 |

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry as a potential drug candidate or intermediate in the synthesis of pharmaceutical agents.

- Case Study: Anticancer Activity

Preliminary studies have demonstrated that derivatives of 1,1-Dicarbamoyl exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Mecanismo De Acción

The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyl ring and carbamoyl groups can also interact with hydrophobic and hydrogen-bonding sites, respectively, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Epoxy-3-phenylpropane: Lacks the carbamoyl groups, making it less reactive in certain types of reactions.

1,1-Dicarbamoyl-2-phenylpropane:

3-Phenylpropane-1,2-diol: Contains hydroxyl groups instead of the epoxy and carbamoyl groups, leading to different chemical properties.

Uniqueness

This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Actividad Biológica

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS No. 142438-70-8) is a synthetic organic compound characterized by its unique molecular structure, which includes an epoxy group and carbamoyl functionalities. Its molecular formula is , with a molecular weight of 234.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then subjected to epoxidation using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to yield the final product .

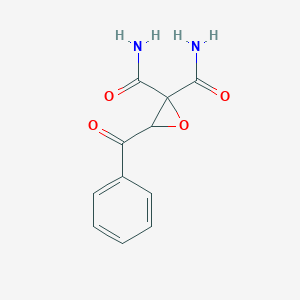

Chemical Structure

The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.21 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenyl and carbamoyl groups may engage in hydrophobic and hydrogen-bonding interactions, respectively, influencing the compound's overall biological effects .

Biological Studies

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antitumor Effects : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting tumor cell proliferation in vitro. Specific mechanisms may involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes relevant in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Comparative Analysis

| Biological Activity | Compound Tested | Result |

|---|---|---|

| Antimicrobial | 1,1-Dicarbamoyl... | Significant growth inhibition |

| Antitumor | 1,1-Dicarbamoyl... | Dose-dependent cytotoxicity |

| Enzyme Inhibition | Various | Inhibition observed |

Propiedades

IUPAC Name |

3-benzoyloxirane-2,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-9(15)11(10(13)16)8(17-11)7(14)6-4-2-1-3-5-6/h1-5,8H,(H2,12,15)(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPVPTNPSLPAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(O2)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931453 | |

| Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-70-8 | |

| Record name | 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X47DFG1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.